molecular formula C22H34O4 B3431200 Butyl isodecyl phthalate CAS No. 89-18-9

Butyl isodecyl phthalate

Cat. No.: B3431200
CAS No.: 89-18-9
M. Wt: 362.5 g/mol
InChI Key: IOVNHINTOHPELQ-UHFFFAOYSA-N
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Description

Butyl isodecyl phthalate is a chemical compound belonging to the phthalate family, which are esters of phthalic acid. It is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. The chemical formula of this compound is C22H34O4, and it is known for its high molecular weight and low volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl isodecyl phthalate is synthesized through the esterification reaction between phthalic anhydride and isodecyl alcohol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure maximum yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride and isodecyl alcohol, are mixed in a reactor with a catalyst, usually sulfuric acid or p-toluenesulfonic acid. The mixture is heated to around 150-200°C to facilitate the reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Butyl isodecyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butyl isodecyl phthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl isodecyl phthalate involves its interaction with cellular receptors and enzymes. It is known to act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This disruption occurs through binding to hormone receptors, altering hormone synthesis, and affecting the metabolism of endogenous hormones. The pathways involved include the hypothalamic-pituitary-gonadal axis, which regulates reproductive and developmental processes .

Comparison with Similar Compounds

  • Diisobutyl phthalate
  • Di-n-butyl phthalate
  • Di-2-ethylhexyl phthalate
  • Diisononyl phthalate
  • Diisodecyl phthalate

Comparison: Butyl isodecyl phthalate is unique due to its specific ester group configuration, which imparts distinct physical and chemical properties. Compared to diisobutyl phthalate and di-n-butyl phthalate, this compound has a higher molecular weight and lower volatility, making it more suitable for applications requiring long-term stability and durability. Its lower volatility also reduces the risk of exposure through inhalation, making it a safer alternative in certain applications .

Properties

IUPAC Name

1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-4-5-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-12-8-6-7-9-13-18(2)3/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVNHINTOHPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873283
Record name Butyl 8-methylnonyl phthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-18-9, 42343-36-2
Record name Butyl 8-methylnonyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl isodecyl phthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalic acid, butyl 8-methylnonyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17080
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Record name Butyl 8-methylnonyl phthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl isodecyl phthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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